

An In-Depth Technical Guide to 3,5-Dibromo-2-methoxybenzoic Acid

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Compound of Interest

Compound Name: 3,5-Dibromo-2-methoxybenzoic acid

Cat. No.: B085321

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Dibromo-2-methoxybenzoic acid**, a halogenated aromatic compound. This document details its physicochemical properties, provides representative experimental protocols for its synthesis and analysis, and explores its potential relevance in biological signaling pathways.

Physicochemical Properties

3,5-Dibromo-2-methoxybenzoic acid is a substituted benzoic acid derivative. Its structure is characterized by a benzene ring functionalized with two bromine atoms, a methoxy group, and a carboxylic acid group. These functional groups influence its chemical reactivity, solubility, and potential biological activity.

Property	Value	Source
Molecular Weight	309.94 g/mol	[1] [2] [3]
Molecular Formula	C ₈ H ₆ Br ₂ O ₃	[1] [2] [3]
CAS Number	13130-23-9	[1] [3]
Canonical SMILES	COCl=C(C=C(C=C1Br)Br)C(=O)O	[2] [4]
InChI Key	GDGFHZWIQSUSAX-UHFFFAOYSA-N	[2]
logP	3.5161	[2]
Hydrogen Bond Acceptors	4	[2]
Hydrogen Bond Donors	1	[2]
Polar Surface Area	36.364 Å ²	[2]
Storage Temperature	-20°C	[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of compounds structurally related to **3,5-Dibromo-2-methoxybenzoic acid**. These protocols can serve as a valuable starting point for the preparation and characterization of the title compound.

2.1. Synthesis of Brominated Methoxybenzoic Acids

This protocol is a general method for the electrophilic bromination of a methoxybenzoic acid, which can be adapted for the synthesis of **3,5-Dibromo-2-methoxybenzoic acid** from 2-methoxybenzoic acid.

Materials:

- 2-methoxybenzoic acid

- Tetrabutylammonium tribromide (Bu_4NBr_3) or Bromine in acetic acid
- Glacial acetic acid (if using Bromine)
- Iron(III) bromide ($FeBr_3$) or iron powder (catalyst, if using Bromine)
- Deionized water
- Organic solvent for extraction (e.g., ethyl acetate)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure (using Tetrabutylammonium tribromide):

- In a round-bottom flask, combine 2-methoxybenzoic acid (1.0 eq) and tetrabutylammonium tribromide (2.2 eq).[\[5\]](#)
- Heat the reaction mixture to 100°C and stir for several hours (e.g., 6 hours).[\[5\]](#)
- Monitor the reaction progress by Thin Layer Chromatography (TLC).[\[5\]](#)
- After completion, cool the reaction mixture to room temperature.[\[5\]](#)
- Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate.[\[5\]](#)
- Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.[\[5\]](#)
- Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.[\[5\]](#)
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[\[6\]](#)

2.2. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for determining the purity of substituted benzoic acids.

Instrumentation and Reagents:

- High-Performance Liquid Chromatograph with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)
- Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution may be necessary)
- Sample solvent: Mobile phase or a compatible solvent like methanol

Procedure:

- Sample Preparation: Accurately weigh approximately 10 mg of **3,5-Dibromo-2-methoxybenzoic acid** and dissolve it in 10 mL of the sample solvent to a concentration of 1 mg/mL. Filter the solution through a 0.45 μ m syringe filter before injection.[\[7\]](#)
- Chromatographic Conditions:
 - Column Temperature: 30 °C[\[7\]](#)
 - Detection Wavelength: 254 nm[\[7\]](#)
 - Injection Volume: 10 μ L[\[7\]](#)
 - Flow Rate: 1.0 mL/min
- Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[\[7\]](#)

Visualizations

3.1. Synthetic and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of **3,5-Dibromo-2-methoxybenzoic acid**.

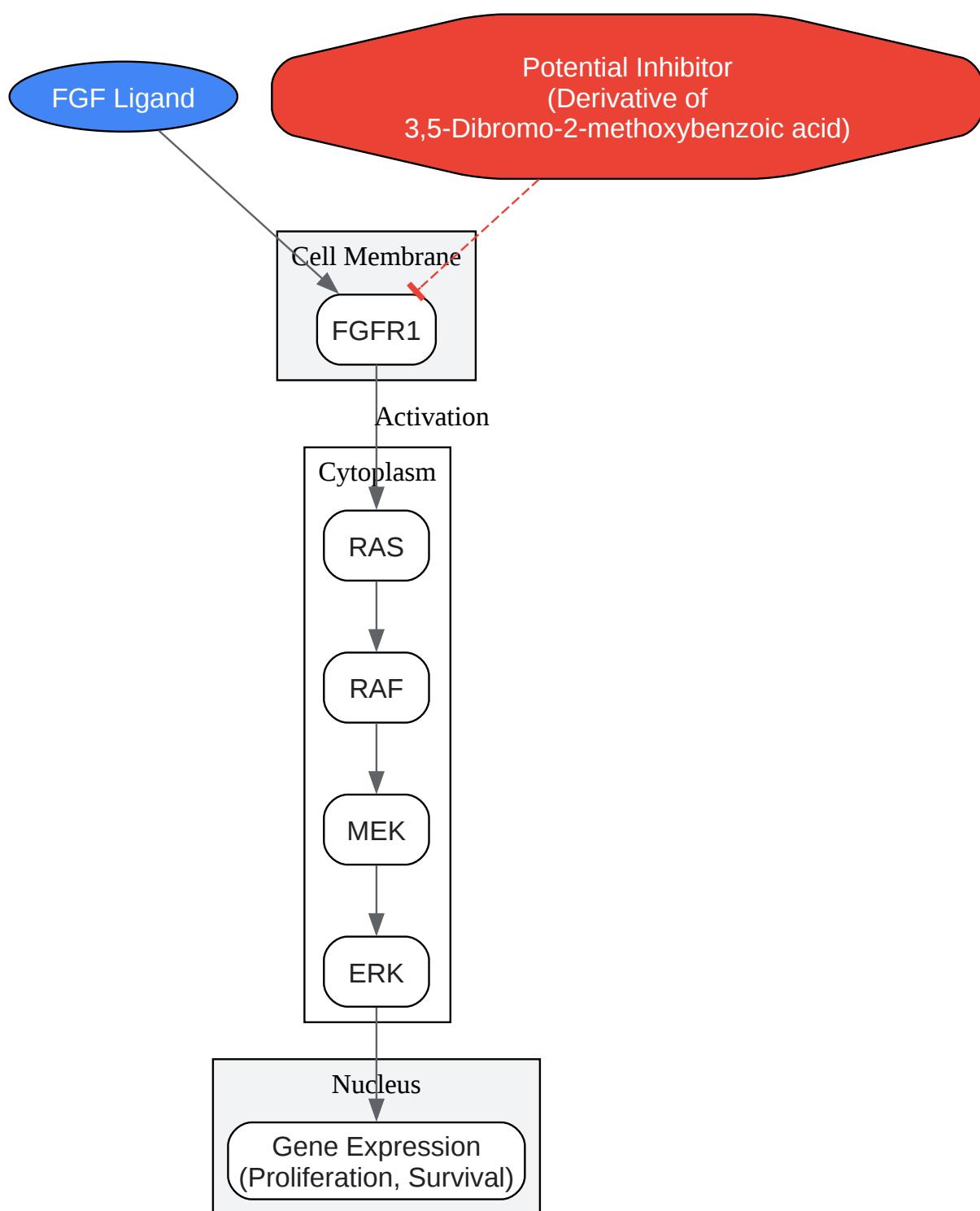


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Workflow for the synthesis and purification.

3.2. Potential Biological Signaling Pathway

Derivatives of structurally similar compounds, such as 3,5-Dibromo-4-methoxybenzoic acid, have been investigated as potential inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). [8] Aberrant FGFR1 signaling is implicated in various cancers. The diagram below illustrates a simplified FGFR1 signaling pathway and the potential point of inhibition.



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Simplified FGFR1 signaling pathway and potential inhibition.

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